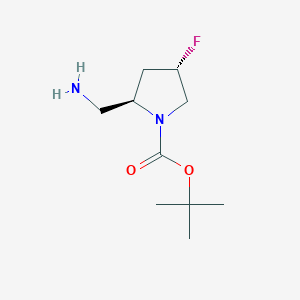

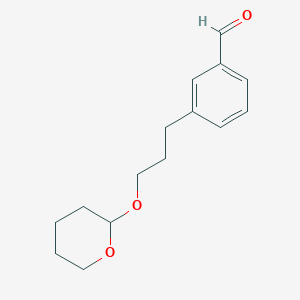

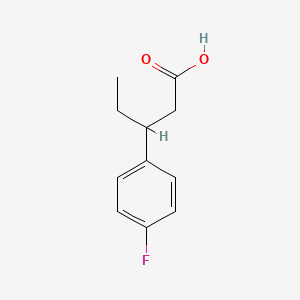

![molecular formula C5H10Cl6Si2 B3107876 Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- CAS No. 1627573-20-9](/img/structure/B3107876.png)

Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-

Übersicht

Beschreibung

Silanes are a group of reactive, chlorine-containing chemical compounds, related to silane (SiH4) and used in many chemical processes . Each such chemical has at least one silicon-chlorine (Si−Cl) bond .

Synthesis Analysis

Chlorosilanes, including dichlorosilane (H2SiCl2), and trichlorosilane (HSiCl3), are produced on a large scale . The idealized equation for the production of trichlorosilane is: 2 Si + 6 HCl → 2 HSiCl3 + 2 H2 .Molecular Structure Analysis

The molecular structure of silanes involves at least one silicon-chlorine (Si−Cl) bond . The parent chlorosilane is silicon tetrachloride (SiCl4) .Chemical Reactions Analysis

The methylchlorosilanes react with water to produce hydrogen chloride, giving siloxanes . In the case of trimethylsilyl chloride, the hydrolyzed product is hexamethyldisiloxane .Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthesis

Silane derivatives, including dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-silane, are pivotal in organic and inorganic synthesis, offering pathways to diverse chemical structures. For instance, the dehydrochlorination of trichloro(1,2-dichloroisopropyl)silane with aluminum chloride leads to trichloro-(2-chloropropenyl)silane, highlighting a general rearrangement experienced by trichloro(1,2-dichloroalkyl)silanes under similar conditions. This transformation is crucial for understanding the reactivity and potential applications of such silane compounds in material science and organic synthesis. The mechanism proposed for this rearrangement involves the migration of a trichlorosilyl group, which is significant for the formation of unsaturated organosilicon compounds through pyrolysis, offering a method for synthesizing dichloro(3-chloroalkyl)methylsilanes under mild conditions (Mironov, Nepomnina, & Leites, 1960).

Surface Functionalization

Silane compounds are extensively used for surface functionalization, modifying surfaces to enhance their properties or to introduce new functionalities. Alkyl monolayers on silica surfaces prepared from silanes, such as 3-glycidoxypropyldimethylethoxysilane, showcase the versatility of silanes in creating functional coatings on various substrates. These monolayers are crucial for applications ranging from biocompatible surfaces to protective coatings, highlighting the role of silanes in material science and engineering. The preparation of these monolayers involves a rapid, solvent-free approach, demonstrating the efficiency and environmental benefits of using silanes for surface treatments (Husseini, Linford, Asplund, Peacock, & Sevy, 2001).

Silane in Advanced Material Synthesis

The synthesis of advanced materials often involves silane derivatives as key intermediates. For example, the preparation of methyl aluminum silicate from methyl trichlorosilane, a byproduct in silicone production, showcases the utility of silane compounds in creating materials with specific properties. Methyl aluminum silicate finds applications in various domains, including catalysts and adsorbents, underlining the importance of silane chemistry in the development of new materials. This synthesis highlights the potential for recycling and reusing silane derivatives, contributing to more sustainable chemical processes (Zhang, Zhang, & Chen, 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

trichloro-[[dichloro-(3-chloro-2-methylpropyl)silyl]methyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl6Si2/c1-5(2-6)3-12(7,8)4-13(9,10)11/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBUEMQOTABEMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](C[Si](Cl)(Cl)Cl)(Cl)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl6Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

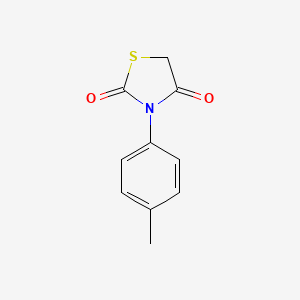

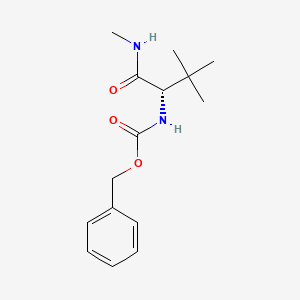

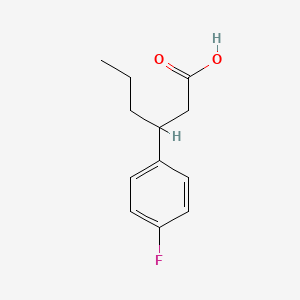

![Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate](/img/structure/B3107854.png)

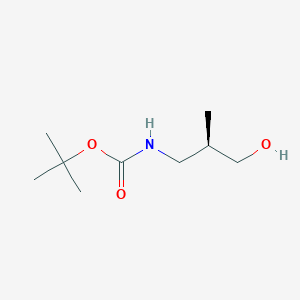

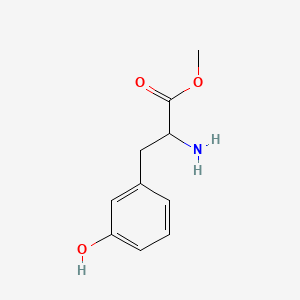

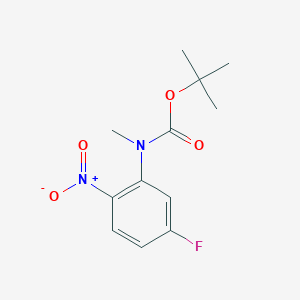

![Naphtho[2,3-b]benzofuran-2-ylboronic acid](/img/structure/B3107884.png)